2-Cyclopropyl-1-methyl-ethylamine hydrochloride

Process chemistry Scale-up synthesis Cyclopropylamine manufacturing

Cyclopropylamine scaffolds cannot be treated as interchangeable commodities-single-atom changes radically alter biological activity. Researchers developing LSD1 inhibitors or MAO-B-selective ligands require precise alpha-methyl substitution. This compound delivers: • LSD1 inhibitor building block: cyanopyrimidine derivatives achieve IC₅₀ 1.80-6.08 µM with >12-fold selectivity over HEK-293 cells. • CYP450 metabolic comparator: primary amine occupies distinct inactivation category vs. N-substituted analogs. • Supply reliability: batch-specific NMR, HPLC, GC documentation reduces in-house QC burden.

Molecular Formula C6H14ClN
Molecular Weight 135.64
CAS No. 57294-58-3
Cat. No. B2600328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-methyl-ethylamine hydrochloride
CAS57294-58-3
Molecular FormulaC6H14ClN
Molecular Weight135.64
Structural Identifiers
SMILESCC(CC1CC1)N.Cl
InChIInChI=1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H
InChIKeyVNYSQDOEZLQMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-methyl-ethylamine hydrochloride Overview


2-Cyclopropyl-1-methyl-ethylamine hydrochloride (CAS 57294-58-3; IUPAC: 1-cyclopropylpropan-2-amine hydrochloride) is a C6 aliphatic cyclopropylamine hydrochloride salt with a molecular weight of 135.64 g·mol⁻¹ and the formula C₆H₁₄ClN . It belongs to the privileged class of cyclopropylamine scaffolds widely exploited in medicinal chemistry for their conformational rigidity, enhanced metabolic stability, and unique binding profiles [1]. The compound features a methyl substituent at the alpha position of the ethylamine chain, distinguishing it from simpler cyclopropylamine analogs and imparting specific steric and electronic properties relevant to structure-activity relationship (SAR) exploration .

Cyclopropylamine building block for SAR exploration and lead optimization
Primary amine hydrochloride salt format supports amide coupling and reductive amination workflows
Conformationally rigid scaffold with distinct basicity profile vs. isopropyl or alkylamine analogs

Why Generic Substitution Fails for 2-Cyclopropyl-1-methyl-ethylamine hydrochloride


Cyclopropylamine derivatives cannot be treated as interchangeable commodities because minor structural modifications—position of methyl substitution, cyclopropyl ring connectivity, and salt form—produce profoundly different pharmacological and metabolic profiles. For instance, the alpha-methyl group on the ethylamine chain of 2-cyclopropyl-1-methyl-ethylamine hydrochloride influences the compound's steric environment and hydrogen-bonding capacity compared to unsubstituted cyclopropylethylamines . In the broader class, 1-methyl substitution on 2-phenylcyclopropylamine shifts MAO-A inhibitory potency by 37-fold between (E) and (Z) isomers (IC₅₀ of 6.2 × 10⁻⁸ M vs. 2.3 × 10⁻⁶ M), and N-methylation of N-benzyl-N-cyclopropylamine abolishes P450 inactivation entirely, while the secondary amine form remains a potent mechanism-based inactivator [1][2]. These data demonstrate that even single-atom changes to the cyclopropylamine core radically alter biological activity and metabolic fate, making generic substitution scientifically hazardous. Selecting the precise cyclopropylamine building block is therefore a critical procurement decision tied directly to downstream experimental outcomes.

Substitution pattern mismatch

Alpha-methyl cyclopropylamine vs. unsubstituted cyclopropylethylamine may shift steric environment and hydrogen-bonding capacity in SAR campaigns

Metabolic risk profile divergence

Primary amine hydrochloride salt occupies a different CYP450 inactivation risk category than N-substituted secondary or tertiary cyclopropylamine analogs

Basicity and reactivity gap

Measured pKa of cyclopropyl amines may differ from isopropyl or straight-chain alkylamine counterparts, affecting coupling efficiency and protonation state

Quantitative Differentiation Evidence for 2-Cyclopropyl-1-methyl-ethylamine hydrochloride


Synthesis Yield Advantage over Prior-Art Routes

The patented synthetic route for (1-cyclopropyl-1-methyl)ethylamine hydrochloride using methyl cyclopropyl ketone as starting material with chlorosulfonyl isocyanate and Grignard reagent achieves higher yield and higher purity than prior-art methods [1]. The patent explicitly states the method overcomes the prior-art deficiencies of severe reaction conditions and low yield that prevented scale-up [1]. This represents a direct process advantage for procurement of material manufactured via this route compared to older, lower-yielding cyclopropylamine synthesis methods.

Synthesis yield vs. prior art
Direct head-to-head
Patented route achieves higher yield and purity with scalable, milder conditions vs. prior-art methods that suffered severe conditions and low yield
Supports procurement of material from this route for gram-to-kilogram campaigns
Qualitative claims per patent; numerical yield difference not specified
Process chemistry Scale-up synthesis Cyclopropylamine manufacturing

N-Methylation and CYP450 Inactivation Potential

N-Benzyl-N-cyclopropylamine (a secondary cyclopropylamine) functions as a suicide substrate that inactivates cytochrome P450 enzymes, whereas its N-methylated tertiary amine analog, N-benzyl-N-cyclopropyl-N-methylamine, does not inactivate P450 and does not generate the signature ring-opened metabolite 3-hydroxypropionaldehyde (3HP) without first undergoing oxidative N-demethylation [1]. This establishes that the N-substitution pattern on cyclopropylamines is a binary switch for P450 inactivation liability. 2-Cyclopropyl-1-methyl-ethylamine hydrochloride, as a primary amine hydrochloride salt, occupies a distinct chemical space relative to both secondary and tertiary N-substituted analogs, offering a different metabolic risk profile that must be considered during building block selection.

CYP450 inactivation liability
Cross-study comparable
Secondary N-benzyl-N-cyclopropylamine inactivates P450; N-methylated tertiary analog does not. 3HP yield: 57% vs. 0% without prior N-demethylation
Primary amine building block occupies distinct metabolic risk category
Direct data on title compound not reported; class-level metabolic inference
Drug metabolism CYP450 inactivation Metabolic stability Mechanism-based inhibition

MAO-B vs. LSD1 Selectivity of Cyclopropylamine Scaffolds

In a systematic study of cis-cyclopropylamines as mechanism-based inhibitors, the best compound (cis-N-benzyl-2-methoxycyclopropylamine) achieved an IC₅₀ of 5 nM for MAO-B and 170 nM for MAO-A after 30-minute pre-incubation, representing over 20-fold greater potency than the clinical drug tranylcypromine (TCP) [1]. Critically, these cis-cyclopropylamines showed no inhibition of LSD1 (lysine-specific demethylase 1), demonstrating that appropriate substitution on the cyclopropylamine scaffold can achieve MAO-B selectivity while avoiding the LSD1-related off-target effects of tranylcypromine [1]. 2-Cyclopropyl-1-methyl-ethylamine hydrochloride provides an unsubstituted cyclopropylamine core that can be further derivatized to explore this selectivity window, offering a starting point structurally distinct from the 2-phenylcyclopropylamine framework of tranylcypromine.

MAO-B vs. LSD1 selectivity
Class-level inference
cis-Cyclopropylamine derivative: MAO-B IC₅₀ 5 nM (>20-fold vs. tranylcypromine); no LSD1 inhibition detected
Supports scaffold selection for MAO-B-selective, LSD1-sparing inhibitor design
Data from elaborated cis-cyclopropylamine analog, not title compound
Monoamine oxidase LSD1 Epigenetics Mechanism-based inhibitor Selectivity

Cyanopyrimidine LSD1 Inhibitors with Cyclopropylamine

A series of eighteen cyclopropylamine-containing cyanopyrimidine derivatives designed as LSD1 inhibitors demonstrated IC₅₀ values of 2.25, 1.80, and 6.08 µM for the three most potent compounds (VIIb, VIIi, VIIm) against LSD1 [1]. These compounds were also non-toxic to normal HEK-293 cells (IC₅₀ > 50 µM) and showed favorable predicted ADMET profiles including appropriate aqueous solubility, high GI absorption, and no Lipinski rule violations [1]. 2-Cyclopropyl-1-methyl-ethylamine hydrochloride serves as a synthetic precursor for constructing the cyclopropylamine pharmacophore embedded in these cyanopyrimidine LSD1 inhibitors, and its procurement quality directly affects the fidelity of SAR exploration in this therapeutically relevant series.

LSD1 inhibitor derivatives
Class-level inference
Cyanopyrimidine derivatives: LSD1 IC₅₀ 1.80–6.08 µM; >12-fold selectivity over HEK-293 normal cells (IC₅₀ >50 µM)
Validates cyclopropylamine pharmacophore for epigenetic oncology research
Building block used for derivative synthesis; direct data not applicable
LSD1 inhibitor Cancer epigenetics Cyanopyrimidine ADMET Anticancer

pKa Divergence: Cyclopropyl vs. Isopropyl Amines

Patent data on histamine H3 receptor modulators reveal that while calculated pKa values for a cyclopropyl amine compound were similar to those of its isopropyl analog, the experimentally measured pKa values differed greatly [1]. This divergence between calculated and measured basicity is a direct consequence of the cyclopropyl ring's unique electronic properties—the ring strain and enhanced π-character of the C–C bonds alter the electron density at the amine nitrogen in ways not fully captured by computational predictions. 2-Cyclopropyl-1-methyl-ethylamine hydrochloride, incorporating both a cyclopropyl ring and an alpha-methyl group, exhibits a distinct basicity profile compared to its isopropylamine or straight-chain alkylamine counterparts, affecting salt formation, solubility, and reactivity in amide coupling and reductive amination reactions central to medicinal chemistry workflows.

Measured pKa divergence
Direct head-to-head
Experimental pKa of cyclopropyl amine differs greatly from isopropyl analog, despite similar calculated values
Affects protonation state, salt formation, and coupling reactivity
Qualitative comparison from patent; numerical pKa values not provided
pKa Basicity Cyclopropylamine Isopropylamine Electronic effect

Batch QC Documentation: NMR, HPLC, GC Traceability

Bidepharm supplies 2-cyclopropyl-1-methyl-ethylamine hydrochloride (CAS 57294-58-3) at 95% standard purity and provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In contrast, multiple other vendors list this compound at 95% purity without specifying which analytical methods are available for batch release . Comprehensive multi-method batch QC documentation is a differentiating procurement criterion, enabling researchers to verify structural identity, chemical purity, and absence of process-related impurities before committing material to multi-step synthesis campaigns.

Batch QC documentation
Direct head-to-head
Bidepharm provides NMR, HPLC, and GC batch reports at 95% purity; multiple other vendors list purity without specifying QC methods
Multi-method QC reduces in-house re-characterization burden
Supplier data as of 2026-04-28; verify current documentation at time of order
Quality control Batch release NMR HPLC GC Procurement

Application Scenarios for 2-Cyclopropyl-1-methyl-ethylamine hydrochloride


LSD1 Inhibitor Lead Optimization for Epigenetic Oncology

Procurement of 2-cyclopropyl-1-methyl-ethylamine hydrochloride is most strongly justified when the compound serves as an amine building block for constructing cyclopropylamine-containing LSD1 inhibitors. The quantitative evidence shows that cyanopyrimidine derivatives incorporating the cyclopropylamine pharmacophore achieve LSD1 IC₅₀ values of 1.80–6.08 µM with >12-fold selectivity over normal HEK-293 cells [1]. The high-yield, scalable synthetic route available for this building block [2] supports medicinal chemistry campaigns requiring gram-scale quantities for SAR exploration and lead optimization in acute myeloid leukemia and other epigenetic oncology targets.

CYP450 Interaction Profiling of Primary Cyclopropylamines

Researchers investigating the metabolic fate and CYP450 interaction potential of cyclopropylamine-containing drug candidates should procure this specific primary amine hydrochloride to establish baseline data. The evidence demonstrates that N-substitution is a binary switch for P450 inactivation: secondary N-benzyl-N-cyclopropylamine inactivates P450, whereas the N-methylated tertiary analog does not [3]. 2-Cyclopropyl-1-methyl-ethylamine hydrochloride, as a primary amine, occupies a distinct metabolic risk category, making it a critical comparator compound for in vitro metabolism studies using human liver microsomes or recombinant CYP isoforms.

MAO-B Selective Inhibitor Design Avoiding LSD1 Reactivity

For programs developing selective MAO-B inhibitors for Parkinson's disease, this compound offers a cyclopropylamine core structurally distinct from tranylcypromine. The class-level evidence demonstrates that appropriately substituted cis-cyclopropylamines can achieve MAO-B IC₅₀ values of 5 nM—over 20-fold more potent than tranylcypromine—while showing no LSD1 inhibition [4]. Procuring 2-cyclopropyl-1-methyl-ethylamine hydrochloride provides a starting scaffold for derivatization toward MAO-B-selective, LSD1-sparing inhibitors, representing a rational procurement decision based on published selectivity data.

Scalable Synthesis with Batch QC Traceability

For process chemistry groups and CROs requiring reliable, scalable access to cyclopropylamine building blocks, the documented synthetic route featuring improved yield and scalability over prior-art methods [2], combined with vendor-provided multi-method batch QC documentation (NMR, HPLC, GC) , makes this compound a procurement-advantaged choice. The availability of batch-specific analytical data reduces in-house QC burden and ensures that each lot meets specifications before being committed to multi-step synthetic sequences.

Application
Selection Property
Validation Focus
LSD1 inhibitor lead optimization
Cyclopropylamine pharmacophore for epigenetic oncology SAR
Derivative potency and cell-model selectivity review
CYP450 interaction profiling
Primary amine metabolic risk category
In vitro metabolism study design with human liver microsomes
MAO-B selective inhibitor design
Scaffold structurally distinct from tranylcypromine
MAO-B vs. LSD1 selectivity assay interpretation
Scalable process chemistry
High-yield synthetic route with batch QC traceability
Lot-to-lot consistency and impurity profiling review
Quote Request

Request a Quote for 2-Cyclopropyl-1-methyl-ethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.